molecular formula C19H15FN2O4 B2393869 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1172771-50-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2393869
CAS No.: 1172771-50-4
M. Wt: 354.337
InChI Key: USMAABQDCPWDDJ-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The isoxazole ring is then introduced through a [3+2] cycloaddition reaction involving nitrile oxides and alkynes. Finally, the acetamide group is added through acylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

  • Reduction: The isoxazole ring can be reduced to form isoxazolidines.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols, along with bases such as sodium hydroxide (NaOH), are employed.

Major Products Formed:

  • Oxidation: Quinones and hydroquinones.

  • Reduction: Isoxazolidines and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anticancer properties could be due to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles

  • 2-(benzo[d][1,3]dioxol-5-yl)acetyl fluoride

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11-2-4-13(7-15(11)20)21-19(23)9-14-8-17(26-22-14)12-3-5-16-18(6-12)25-10-24-16/h2-8H,9-10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMAABQDCPWDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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